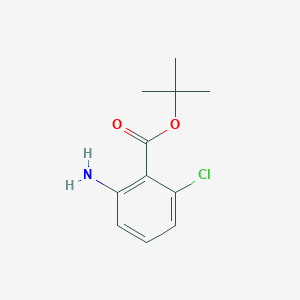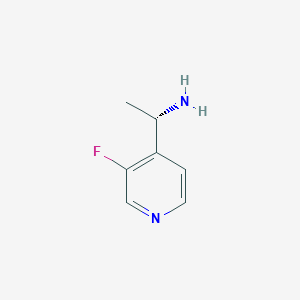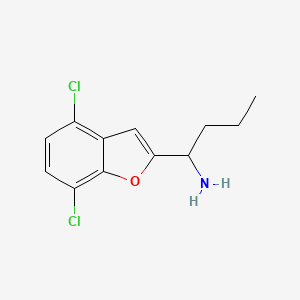
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine is an organic compound that belongs to the class of benzofuran derivatives. This compound, with the molecular formula C12H13Cl2NO, has garnered attention due to its unique structure and properties .
Preparation Methods
The synthesis of 1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine involves several steps, typically starting with the formation of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . This method involves the use of specific reagents and conditions to facilitate the cyclization process, resulting in high yields and fewer side reactions .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. These methods often include the use of automated systems and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(4,7-Dichlorobenzofuran-2-yl)butan-1-amine can be compared with other benzofuran derivatives, such as:
Benzofuran: The parent compound, which serves as the core structure for many derivatives.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with different chemical properties and reactivity.
5-Bromo-1-benzofuran-2-yl-propanone: A benzofuran derivative with potential anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C12H13Cl2NO |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
1-(4,7-dichloro-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H13Cl2NO/c1-2-3-10(15)11-6-7-8(13)4-5-9(14)12(7)16-11/h4-6,10H,2-3,15H2,1H3 |
InChI Key |
UGYCPRLACWQLTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(C=CC(=C2O1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)
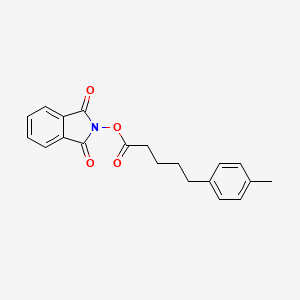
![benzyl N-[4-(azidomethyl)cyclohexyl]carbamate](/img/structure/B15317247.png)
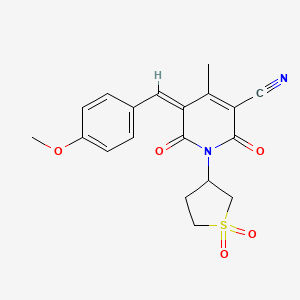
![Methyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B15317267.png)
![Methyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15317270.png)
![tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate](/img/structure/B15317280.png)
![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride](/img/structure/B15317287.png)

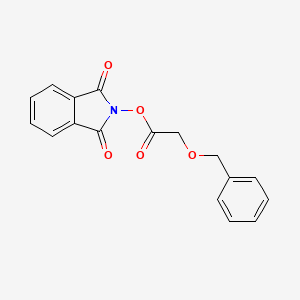
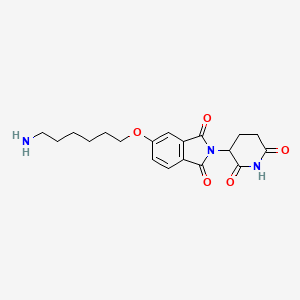
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
